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molecular formula C7H9NO4 B8673281 1-Ethyl-4,5-dioxopyrrolidine-3-carboxylic acid

1-Ethyl-4,5-dioxopyrrolidine-3-carboxylic acid

Cat. No. B8673281
M. Wt: 171.15 g/mol
InChI Key: IVQHJLGJRVQUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249096B2

Procedure details

A solution of ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate (150 mg, 0.753 mmol) and LiOH (43.3 mg, 1.81 mmol) in THF (0.5 mL) and H2O (0.5 mL) was heated at 80° C. for 1 h using microwave irradiation. The reaction solution was concentrated under reduced pressure and acidified with 1 N aqueous HCl, whereupon a precipitate formed. CH2Cl2 was added to the suspension and the precipitate was collected by filtration and dried in vacuo to provide Intermediate 8 (92.1 mg, 71.4% yield). HPLC/MS (Method D) RT=0.48 min, [M+H]+ 172.1; 1H NMR (400 MHz, Solvent) (δ ppm): 1.11-1.24 (m, 3H), 3.53 (q, J=7.28 Hz, 2H), 3.84 (s, 0.47H), 4.04 (s, 1.53H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
43.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7](=[O:8])[C:6](=[O:9])[CH:5]([C:10]([O:12]CC)=[O:11])[CH2:4]1)[CH3:2].[Li+].[OH-].C(Cl)Cl>C1COCC1.O>[CH2:1]([N:3]1[C:7](=[O:8])[C:6](=[O:9])[CH:5]([C:10]([OH:12])=[O:11])[CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)N1CC(C(C1=O)=O)C(=O)OCC
Name
Quantity
43.3 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CC(C(C1=O)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 92.1 mg
YIELD: PERCENTYIELD 71.4%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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